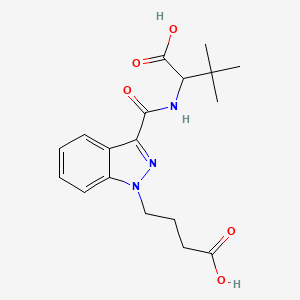
4-Fluoro MDMB-BUTINACA N-(butanoic acid) 3,3-dimethylbutanoic acid metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro MDMB-BUTINACA N-(butanoic acid) 3,3-dimethylbutanoic acid metabolite: is a synthetic cannabinoid metabolite. It is structurally similar to known synthetic cannabinoids and is often used as a reference material in forensic and research applications . This compound is a metabolite of 4-fluoro MDMB-BUTINACA, which is known for its psychoactive effects similar to delta-9-tetrahydrocannabinol (THC) .
Preparation Methods
The preparation of 4-fluoro MDMB-BUTINACA N-(butanoic acid) 3,3-dimethylbutanoic acid metabolite involves synthetic routes that typically include ester hydrolysis of 4-fluoro MDMB-BUTINACA . The reaction conditions often involve the use of methanol as a solvent and may require specific temperature and pH conditions to ensure the successful conversion of the parent compound to its metabolite .
Chemical Reactions Analysis
4-fluoro MDMB-BUTINACA N-(butanoic acid) 3,3-dimethylbutanoic acid metabolite undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
This compound is primarily used in forensic and toxicological research to study the metabolism of synthetic cannabinoids . It serves as a reference standard in mass spectrometry and other analytical techniques to identify and quantify synthetic cannabinoids in biological samples . Additionally, it is used in the development of drug detection methods and in the study of the pharmacokinetics and pharmacodynamics of synthetic cannabinoids .
Mechanism of Action
The mechanism of action of 4-fluoro MDMB-BUTINACA N-(butanoic acid) 3,3-dimethylbutanoic acid metabolite involves its interaction with cannabinoid receptors in the brain . It acts as an agonist at these receptors, mimicking the effects of natural cannabinoids like THC. The molecular targets include CB1 and CB2 receptors, which are part of the endocannabinoid system . The pathways involved in its action include modulation of neurotransmitter release and alteration of signal transduction pathways .
Comparison with Similar Compounds
4-fluoro MDMB-BUTINACA N-(butanoic acid) 3,3-dimethylbutanoic acid metabolite is similar to other synthetic cannabinoid metabolites such as:
What sets it apart is its specific structural modifications, including the presence of a fluorine atom and the butanoic acid moiety, which may influence its pharmacological properties and metabolic pathways .
Properties
Molecular Formula |
C18H23N3O5 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[[1-(3-carboxypropyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C18H23N3O5/c1-18(2,3)15(17(25)26)19-16(24)14-11-7-4-5-8-12(11)21(20-14)10-6-9-13(22)23/h4-5,7-8,15H,6,9-10H2,1-3H3,(H,19,24)(H,22,23)(H,25,26) |
InChI Key |
FCZUXKJELDFFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















